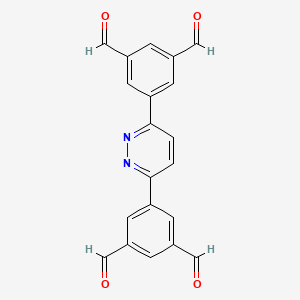

5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde

説明

5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde (C₂₀H₁₂N₂O₄, molecular weight ~356.3 g/mol) is a heteroaromatic compound featuring a pyridazine core (a six-membered ring with two nitrogen atoms at positions 1 and 4) symmetrically functionalized with two isophthalaldehyde groups. The aldehyde moieties at the 3- and 5-positions of the benzene rings enable its use as a versatile building block in covalent organic frameworks (COFs) and coordination polymers . Its electron-deficient pyridazine core enhances π-π interactions and metal-binding capabilities, making it suitable for applications in catalysis, gas adsorption, and optoelectronic materials.

特性

分子式 |

C20H12N2O4 |

|---|---|

分子量 |

344.3 g/mol |

IUPAC名 |

5-[6-(3,5-diformylphenyl)pyridazin-3-yl]benzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C20H12N2O4/c23-9-13-3-14(10-24)6-17(5-13)19-1-2-20(22-21-19)18-7-15(11-25)4-16(8-18)12-26/h1-12H |

InChIキー |

FQHZHXITKWXKAA-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=NN=C1C2=CC(=CC(=C2)C=O)C=O)C3=CC(=CC(=C3)C=O)C=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Pyridazine-3,6-diyl)diisophthalaldehyde typically involves the reaction of pyridazine derivatives with isophthalaldehyde under controlled conditions. One common method includes the use of a condensation reaction where pyridazine-3,6-dicarboxylic acid is reacted with isophthalaldehyde in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

化学反応の分析

Types of Reactions

5,5’-(Pyridazine-3,6-diyl)diisophthalaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and hydrazines are often employed in substitution reactions.

Major Products Formed

Oxidation: Formation of pyridazine-3,6-dicarboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyridazine derivatives.

科学的研究の応用

5,5’-(Pyridazine-3,6-diyl)diisophthalaldehyde has a wide range of applications in scientific research:

作用機序

The mechanism of action of 5,5’-(Pyridazine-3,6-diyl)diisophthalaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The pyridazine ring can also participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

The table below compares key structural and functional attributes of 5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde with analogous compounds:

*Estimated based on formula C₂₈H₁₆N₂O₈.

5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde

- Core Structure : Bipyridine provides two chelating nitrogen atoms, enhancing metal coordination (e.g., in POPs for iodine capture with 3.58 g/g uptake) .

- Functional Groups : Aldehydes enable imine-linked COFs.

- Key Differences : Bipyridine’s stronger metal-binding ability vs. pyridazine’s electron deficiency.

5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde

- Core Structure : Ethyne linker imparts rigidity and linearity, forming [3+6] prismatic cages with adjustable pores .

- Applications : Molecular motors due to rotatable dumbbell-shaped structures.

- Key Differences : Ethyne’s sp-hybridized carbons enhance conjugation but reduce nitrogen content compared to pyridazine.

5,5'-(Pyrazine-2,6-diyl)diisophthalic Acid

- Core Structure : Pyrazine (adjacent nitrogen atoms) increases framework stability in MOFs.

- Functional Groups : Carboxylic acids form strong metal-carboxylate bonds, ideal for high-stability MOFs (e.g., CO₂ adsorption) .

- Key Differences : Acid groups vs. aldehydes limit reactivity to coordination chemistry rather than dynamic covalent bonding.

5,5’-(Acridine-2,7-diyl)diisophthalic Acid

- Core Structure : Acridine’s fused aromatic system enhances π-stacking and luminescence.

- Applications : Sensors and optoelectronics due to extended conjugation .

Research Findings and Performance Metrics

- Gas Adsorption : Pyrazine-based MOFs show superior CO₂ uptake due to high porosity and nitrogen content .

- Porosity Control : Ethyne-linked aldehydes enable pore-size modulation via cage transformations, a feature less explored in pyridazine systems .

生物活性

5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H14N2O2 |

| Molecular Weight | 306.33 g/mol |

| IUPAC Name | 5,5'-(pyridazine-3,6-diyl)diisophthalaldehyde |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridazine derivatives. A study focusing on various 3,6-disubstituted pyridazines demonstrated significant anticancer activity against several human cancer cell lines. Specifically, compounds similar to 5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde exhibited potent inhibition of cell proliferation and induced apoptosis in breast and ovarian cancer cells .

Case Study:

In a comparative analysis of pyridazine derivatives:

- Compound A showed a 50% reduction in cell viability in MDA-MB-231 breast cancer cells at a concentration of 10 µM.

- Compound B induced apoptosis in T-47D cells with an increase in Annexin V-positive cells from 0.81% to 11.36% after treatment .

The mechanism by which 5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde exerts its biological effects is thought to involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In silico studies suggest that this compound may bind effectively to CDK2, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Pharmacokinetics and Drug-Likeness

The pharmacokinetic properties of pyridazine derivatives are essential for their development as therapeutic agents. Studies have shown that certain derivatives possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance:

- Solubility : Moderate solubility in aqueous media.

- Stability : Stable under physiological conditions.

- Bioavailability : Potential for good oral bioavailability based on molecular structure.

Comparative Analysis with Related Compounds

A comparison of 5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde with other known pyridazine derivatives reveals its unique properties:

| Compound Name | Anticancer Activity (IC50) | Mechanism of Action |

|---|---|---|

| 5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde | TBD | CDK2 inhibition |

| Compound A | 10 µM | Apoptosis induction |

| Compound B | 15 µM | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。